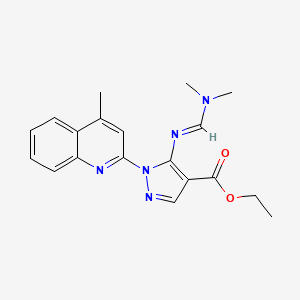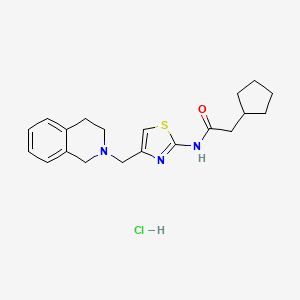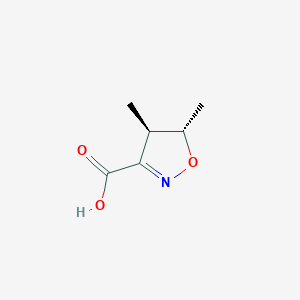
(E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Markers for Biomedical Applications
A study by Galunov et al. (2003) investigated the spectral properties of a series of new compounds, including dimethylamino derivatives, showing that these compounds exhibit bright fluorescence in solution, plastic matrices, and solid state. The presence of a dimethylamino group significantly affects the absorption and emission maxima, enhancing quantum yields. These compounds are highlighted for their potential as efficient light shifters and valuable properties for developing fluorescent markers in biomedical applications (Galunov et al., 2003).
Synthesis of New Heterocyclic Quinolinones
Abass et al. (2013) described the synthesis of new heterocyclic quinolinones utilizing E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. The study outlines the formation of various derivatives, showcasing the compound's application in creating novel quinolinones with potential chemical and pharmaceutical significance (Abass et al., 2013).
Cytotoxic Activity for Cancer Research
Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione derivatives. These compounds demonstrated potent cytotoxic activity against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Deady et al., 2003).
Antibacterial Activity
Asghari et al. (2014) explored the antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyran[3,2-c]quinoline-3-carboxylate derivatives. These compounds, synthesized through a three-component reaction, showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, indicating their potential in antibacterial research (Asghari et al., 2014).
Electroluminescent Layers for Organic Displays
Dobrikov et al. (2011) synthesized new low-molecular-weight compounds with potential applications in organic light-emitting devices (OLEDs). Their research focused on compounds that could be used in electroluminescent layers, demonstrating the versatility of such compounds in the development of color electroluminescent structures for OLED technology (Dobrikov et al., 2011).
properties
IUPAC Name |
ethyl 5-[(E)-dimethylaminomethylideneamino]-1-(4-methylquinolin-2-yl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-5-26-19(25)15-11-21-24(18(15)20-12-23(3)4)17-10-13(2)14-8-6-7-9-16(14)22-17/h6-12H,5H2,1-4H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZOUAVYHKINGZ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3C(=C2)C)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 5-(((dimethylamino)methylene)amino)-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2630496.png)
![(E)-(3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-1-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2630497.png)
![1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2630499.png)

![7-allyl-3-(tert-butyl)-1,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630501.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630503.png)
![N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2630507.png)

![N-(4-chlorophenyl)-6-(2,6-dimethylmorpholino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2630511.png)


